molecular formula C17H18BrNO3S B12185570 1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene

1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene

Cat. No.: B12185570
M. Wt: 396.3 g/mol
InChI Key: KSRAPEJSPNFWGU-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromo group, an ethoxy group, and a sulfonyl group attached to a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is electrophilic aromatic substitution, where the benzene ring undergoes bromination and ethoxylation. The sulfonyl group can be introduced via sulfonation reactions, followed by the attachment of the tetrahydroquinoline moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as bromine, ethyl alcohol, and sulfonyl chlorides are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding, while the ethoxy and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethoxybenzene: Similar structure but lacks the sulfonyl and tetrahydroquinoline groups.

    1-Bromo-2-(2-methoxyethoxy)benzene: Contains a methoxyethoxy group instead of an ethoxy group.

    1-Bromo-4-(2-methoxyethoxy)benzene: Similar but with a different substitution pattern .

Uniqueness

1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene is unique due to the presence of the tetrahydroquinoline moiety and the sulfonyl group, which confer specific chemical and biological properties not found in simpler benzene derivatives .

Properties

Molecular Formula

C17H18BrNO3S

Molecular Weight

396.3 g/mol

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18BrNO3S/c1-2-22-17-12-14(9-10-15(17)18)23(20,21)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3

InChI Key

KSRAPEJSPNFWGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)Br

Origin of Product

United States

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